molecular formula C20H14ClFN4O3 B3009238 3-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921509-34-4

3-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B3009238
CAS No.: 921509-34-4
M. Wt: 412.81
InChI Key: NPCSLNZPBVXARH-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C20H14ClFN4O3 and its molecular weight is 412.81. The purity is usually 95%.
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Biological Activity

The compound 3-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a member of the pyrrolopyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolopyrimidine core substituted with chlorophenyl and fluorophenyl groups. The presence of these substituents may influence its biological activity and interaction with various biological targets.

Anticancer Activity

Research indicates that compounds within the pyrrolopyrimidine family exhibit significant anticancer properties. Specifically, studies have shown that derivatives similar to the target compound can inhibit key signaling pathways involved in cancer progression:

  • Mechanism of Action : The compound may act as a kinase inhibitor targeting pathways such as the HER family of receptors. This inhibition can lead to reduced proliferation and survival of cancer cells .
  • Case Studies : In clinical trials (e.g., NCT03743350), related compounds have demonstrated efficacy in non-small cell lung cancer (NSCLC) by selectively inhibiting mutated forms of HER kinases .

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial effects. Some pyrrolopyrimidine derivatives have shown:

  • Inhibition of Bacterial Growth : Compounds with similar structural features have been tested against various bacterial strains, demonstrating significant inhibition at low micromolar concentrations .
  • Potential Applications : These findings suggest that the target compound may be explored further for its potential use in treating bacterial infections.

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerKinase inhibition (HER family)
AntimicrobialInhibition of bacterial growth
Other potential usesFurther studies needed

Research Findings

  • Anticancer Studies : A study on related pyrrolopyrimidine compounds found that they effectively inhibited cancer cell lines with IC50 values ranging from 10 to 30 μM depending on the specific target pathway .
  • Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds indicates that modifications to the chlorophenyl and fluorophenyl groups can significantly alter potency and selectivity against specific targets .
  • Toxicology Assessments : Preliminary toxicological evaluations suggest that while some derivatives exhibit promising biological activity, they also require careful assessment for potential side effects in vivo .

Properties

IUPAC Name

3-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN4O3/c1-25-10-13(18(27)23-15-5-3-2-4-14(15)22)16-17(25)19(28)26(20(29)24-16)12-8-6-11(21)7-9-12/h2-10H,1H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCSLNZPBVXARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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